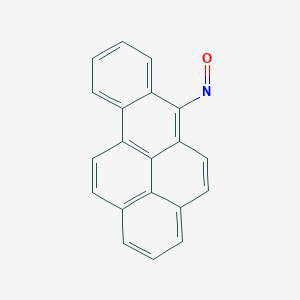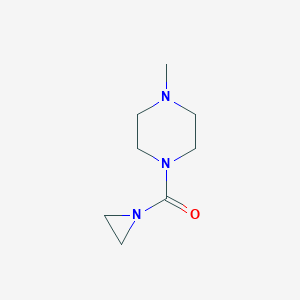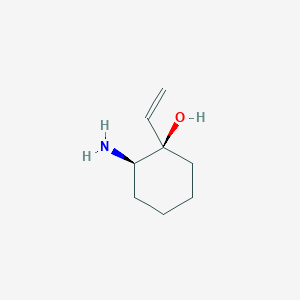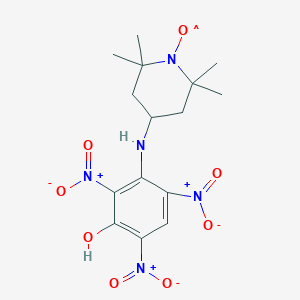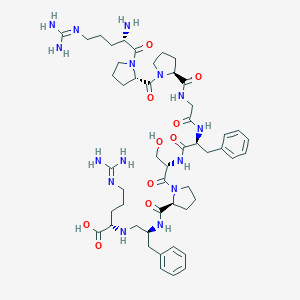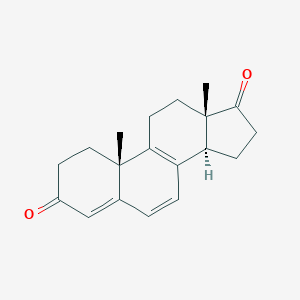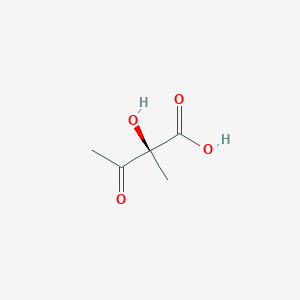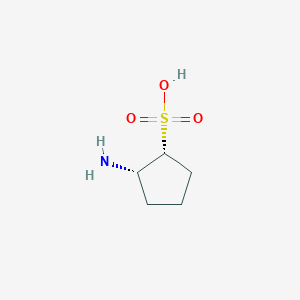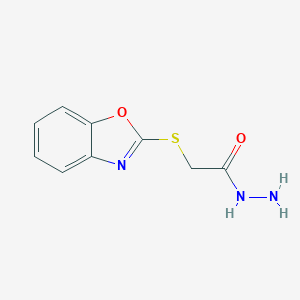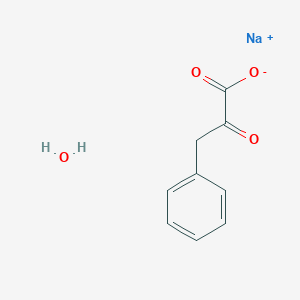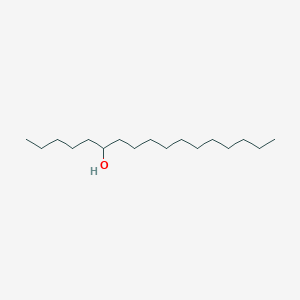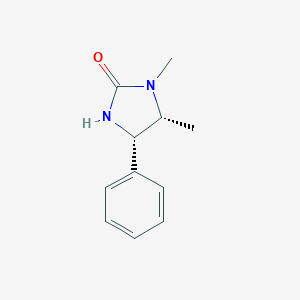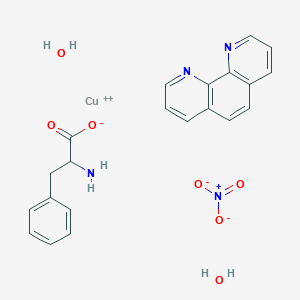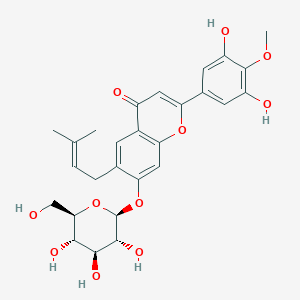![molecular formula C21H19NO6 B039462 4,5,16,17-Tetramethoxy-9-oxa-11-azapentacyclo[9.6.2.02,7.08,19.014,18]nonadeca-1(18),2,4,6,8(19),14,16-heptaen-10-one CAS No. 116103-62-9](/img/structure/B39462.png)
4,5,16,17-Tetramethoxy-9-oxa-11-azapentacyclo[9.6.2.02,7.08,19.014,18]nonadeca-1(18),2,4,6,8(19),14,16-heptaen-10-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4,5,16,17-Tetramethoxy-9-oxa-11-azapentacyclo[9.6.2.02,7.08,19.014,18]nonadeca-1(18),2,4,6,8(19),14,16-heptaen-10-one, also known as TMA-2, is a psychedelic drug that belongs to the family of phenethylamines. It was first synthesized in the 1960s by Alexander Shulgin, a renowned chemist and pharmacologist. TMA-2 is a potent psychoactive compound that has been found to have various biochemical and physiological effects on the human body.
Mechanism Of Action
The exact mechanism of action of 4,5,16,17-Tetramethoxy-9-oxa-11-azapentacyclo[9.6.2.02,7.08,19.014,18]nonadeca-1(18),2,4,6,8(19),14,16-heptaen-10-one is not fully understood, but it is believed to act on the serotonin receptors in the brain. It has been found to have a high affinity for the 5-HT2A receptor, which is responsible for mediating the hallucinogenic effects of psychedelic drugs. 4,5,16,17-Tetramethoxy-9-oxa-11-azapentacyclo[9.6.2.02,7.08,19.014,18]nonadeca-1(18),2,4,6,8(19),14,16-heptaen-10-one has also been found to have some affinity for other serotonin receptors, such as 5-HT2C and 5-HT1A.
Biochemical And Physiological Effects
4,5,16,17-Tetramethoxy-9-oxa-11-azapentacyclo[9.6.2.02,7.08,19.014,18]nonadeca-1(18),2,4,6,8(19),14,16-heptaen-10-one has been found to have a range of biochemical and physiological effects on the human body. It has been shown to increase the levels of serotonin and dopamine in the brain, which are neurotransmitters that play a role in mood regulation and reward processing. 4,5,16,17-Tetramethoxy-9-oxa-11-azapentacyclo[9.6.2.02,7.08,19.014,18]nonadeca-1(18),2,4,6,8(19),14,16-heptaen-10-one has also been found to increase heart rate and blood pressure, as well as cause pupil dilation and altered perception of time and space.
Advantages And Limitations For Lab Experiments
4,5,16,17-Tetramethoxy-9-oxa-11-azapentacyclo[9.6.2.02,7.08,19.014,18]nonadeca-1(18),2,4,6,8(19),14,16-heptaen-10-one has several advantages for use in laboratory experiments. It is a potent psychedelic compound that can be used to study the mechanisms of action of psychedelic drugs. It has a well-established synthesis method and is relatively easy to obtain. However, 4,5,16,17-Tetramethoxy-9-oxa-11-azapentacyclo[9.6.2.02,7.08,19.014,18]nonadeca-1(18),2,4,6,8(19),14,16-heptaen-10-one also has some limitations. It is a Schedule I controlled substance in the United States, which makes it difficult to obtain for research purposes. It also has potential safety concerns, as it can cause adverse effects on the cardiovascular system.
Future Directions
There are several future directions for research on 4,5,16,17-Tetramethoxy-9-oxa-11-azapentacyclo[9.6.2.02,7.08,19.014,18]nonadeca-1(18),2,4,6,8(19),14,16-heptaen-10-one. One area of interest is the potential therapeutic applications of psychedelic drugs, including 4,5,16,17-Tetramethoxy-9-oxa-11-azapentacyclo[9.6.2.02,7.08,19.014,18]nonadeca-1(18),2,4,6,8(19),14,16-heptaen-10-one. It has been suggested that these compounds may have a role in the treatment of various psychiatric disorders, such as depression and anxiety. Another area of interest is the development of new psychedelic compounds based on the structure of 4,5,16,17-Tetramethoxy-9-oxa-11-azapentacyclo[9.6.2.02,7.08,19.014,18]nonadeca-1(18),2,4,6,8(19),14,16-heptaen-10-one. These compounds may have improved therapeutic properties and fewer adverse effects.
Conclusion:
In conclusion, 4,5,16,17-Tetramethoxy-9-oxa-11-azapentacyclo[9.6.2.02,7.08,19.014,18]nonadeca-1(18),2,4,6,8(19),14,16-heptaen-10-one is a potent psychedelic compound that has been extensively studied for its biochemical and physiological effects. It has a well-established synthesis method and has been used in research to explore the mechanisms of action of psychedelic drugs. 4,5,16,17-Tetramethoxy-9-oxa-11-azapentacyclo[9.6.2.02,7.08,19.014,18]nonadeca-1(18),2,4,6,8(19),14,16-heptaen-10-one has potential therapeutic applications, but also has some limitations and safety concerns. Further research is needed to fully understand the potential of 4,5,16,17-Tetramethoxy-9-oxa-11-azapentacyclo[9.6.2.02,7.08,19.014,18]nonadeca-1(18),2,4,6,8(19),14,16-heptaen-10-one and other psychedelic compounds for therapeutic use.
Synthesis Methods
The synthesis of 4,5,16,17-Tetramethoxy-9-oxa-11-azapentacyclo[9.6.2.02,7.08,19.014,18]nonadeca-1(18),2,4,6,8(19),14,16-heptaen-10-one involves several steps, starting with the reaction of 2,5-dimethoxybenzaldehyde with nitromethane to produce 2,5-dimethoxy-beta-nitrostyrene. The nitrostyrene is then reduced to 2,5-dimethoxyphenethylamine using a reducing agent such as sodium borohydride. Finally, the amine is acetylated using acetic anhydride to produce 4,5,16,17-Tetramethoxy-9-oxa-11-azapentacyclo[9.6.2.02,7.08,19.014,18]nonadeca-1(18),2,4,6,8(19),14,16-heptaen-10-one. The synthesis method has been well-established and is widely used in research laboratories.
Scientific Research Applications
4,5,16,17-Tetramethoxy-9-oxa-11-azapentacyclo[9.6.2.02,7.08,19.014,18]nonadeca-1(18),2,4,6,8(19),14,16-heptaen-10-one has been extensively studied for its psychoactive properties and has been found to have a wide range of effects on the human body. It has been used in research to explore the mechanisms of action of psychedelic drugs and their potential therapeutic applications. 4,5,16,17-Tetramethoxy-9-oxa-11-azapentacyclo[9.6.2.02,7.08,19.014,18]nonadeca-1(18),2,4,6,8(19),14,16-heptaen-10-one has also been used in studies on the structure-activity relationship of phenethylamines and their effects on the central nervous system.
properties
CAS RN |
116103-62-9 |
|---|---|
Product Name |
4,5,16,17-Tetramethoxy-9-oxa-11-azapentacyclo[9.6.2.02,7.08,19.014,18]nonadeca-1(18),2,4,6,8(19),14,16-heptaen-10-one |
Molecular Formula |
C21H19NO6 |
Molecular Weight |
381.4 g/mol |
IUPAC Name |
4,5,16,17-tetramethoxy-9-oxa-11-azapentacyclo[9.6.2.02,7.08,19.014,18]nonadeca-1(18),2,4,6,8(19),14,16-heptaen-10-one |
InChI |
InChI=1S/C21H19NO6/c1-24-13-8-11-12(9-14(13)25-2)19-18-16-10(5-6-22(18)21(23)28-19)7-15(26-3)20(27-4)17(11)16/h7-9H,5-6H2,1-4H3 |
InChI Key |
BKQMUMRIEUQANP-UHFFFAOYSA-N |
SMILES |
COC1=C(C2=C3C(=C1)CCN4C3=C(C5=CC(=C(C=C52)OC)OC)OC4=O)OC |
Canonical SMILES |
COC1=C(C2=C3C(=C1)CCN4C3=C(C5=CC(=C(C=C52)OC)OC)OC4=O)OC |
synonyms |
2H-Dibenz[de,g]oxazolo[5,4,3-ij]quinolin-2-one, 4,5-dihydro-7,8,10,11-tetramethoxy- |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



